molecular formula C14H9F4NO2 B1388572 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1214360-24-3

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1388572
M. Wt: 299.22 g/mol
InChI Key: OTGUVHWGXZIQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid, is an organic compound with a molecular formula of C9H5F4NO2. It is a colorless to pale yellow solid that has a melting point of 123-125°C and a boiling point of 170-172°C. 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid is used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis.

Scientific Research Applications

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis. In organic synthesis, the compound has been used to synthesize various heterocyclic compounds, such as 2-amino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridinol. In coordination chemistry, it has been used to synthesize various coordination complexes, such as those containing zinc and cobalt. In catalysis, it has been used to catalyze the hydrolysis of various esters, such as ethyl acetate and methyl acetate.

Mechanism Of Action

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid acts as a nucleophile in organic synthesis, reacting with electrophiles such as halogens, carbonyls, and acids. In coordination chemistry, it acts as a ligand, forming complexes with metals such as zinc and cobalt. In catalysis, it acts as a catalyst, promoting the hydrolysis of esters.

Biochemical And Physiological Effects

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has not been studied for its biochemical or physiological effects, and no such effects are known at this time.

Advantages And Limitations For Lab Experiments

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 123-125°C and a boiling point of 170-172°C. It is also a highly pure compound, with a purity of over 95%. It is also relatively inexpensive and easy to obtain. The main limitation for use in laboratory experiments is the fact that it is a highly reactive compound, and must be handled with care.

Future Directions

There are a number of potential future directions for research into 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid. These include further investigations into its synthesis and reaction mechanisms, as well as its potential applications in organic synthesis, coordination chemistry, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, further research could be conducted into the potential uses of the compound in drug design and development.

properties

IUPAC Name

2-[3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-11-4-2-1-3-9(11)10-5-8(14(16,17)18)7-19-12(10)6-13(20)21/h1-5,7H,6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUVHWGXZIQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.